Strontium oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

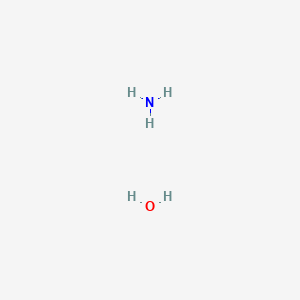

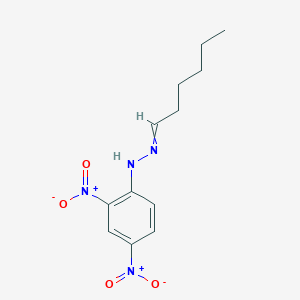

Strontium oxide, also known as strontia, is a colorless cubic crystalline compound . It forms when strontium reacts with oxygen . It’s a strongly basic oxide and forms elemental strontium when heated with aluminum in a vacuum .

Synthesis Analysis

Strontium oxide nanoparticles have been synthesized using eco-friendly and sustainable approaches from biogenic sources . This method is an emerging trend due to the limitations of physicochemical approaches, which include extreme experimental conditions, highly complex instruments, and the use of hazardous chemicals .

Molecular Structure Analysis

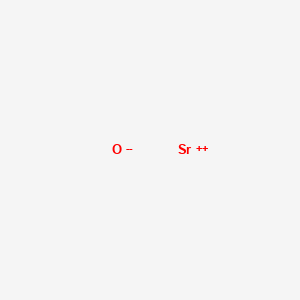

Strontium oxide exists in a cubic crystal lattice structure . Both strontium and oxygen have d2sp3 hybridization, i.e., octahedral coordination geometry . In the lattice structure of strontium oxide, each Sr+2 ion is surrounded by six oxygen atoms, and each O-2 ion is surrounded by six Sr+2 ions .

Chemical Reactions Analysis

Strontium oxide is formed when strontium reacts with oxygen . Burning strontium in air results in a mixture of strontium oxide and strontium nitride . It also forms from the decomposition of strontium carbonate SrCO3 .

Physical And Chemical Properties Analysis

Strontium oxide is a grayish-white porous mass with a cubic crystalline structure . It has a refractive index of 1.810 and vaporizes above 3000°C . It reacts with water, forming strontium hydroxide, Sr(OH)2, with the evolution of heat . It’s miscible with fused caustic potash, slightly soluble in alcohol, and insoluble in acetone and ether .

科学的研究の応用

Application in Material Science and Physics

Specific Scientific Field

Material Science and Physics

Comprehensive and Detailed Summary of the Application

Strontium oxide (SrO) is highly regarded for its nearly non-toxic nature and remarkable stability, making it a preferred choice across a spectrum of practical physical research and material science applications .

Detailed Description of the Methods of Application or Experimental Procedures

This study investigates the properties of strontium oxide (SrO) using first-principles calculations within the framework of density functional theory (DFT) with the generalized gradient approximation (GGA-PBE) and local-density approximation (LDA) implemented in the Cambridge Serial Total Energy Package (CASTEP) code .

Thorough Summary of the Results or Outcomes Obtained

The focus is on understanding the structural, electronic, elastic, and optical characteristics of SrO under varying pressure conditions . Our results show that at ambient pressure (0 GPa), SrO crystallizes into the NaCl (B1) phase, but undergoes a high-pressure transformation into the CsCl (B2) phase at 36.47 GPa and at 30 GPa obtained by GGA and LDA successively .

Application in Biomedical and Supercapacitor Electrodes

Specific Scientific Field

Biomedical and Supercapacitor Electrodes

Comprehensive and Detailed Summary of the Application

Metallic-based nanomaterials have had their characteristics significantly enhanced by the incorporation of traces of strontium nanoparticles (NPs) into their matrix .

Detailed Description of the Methods of Application or Experimental Procedures

Numerous studies have examined the performance of various metallic NPs doped with strontium in supercapacitor and biological applications .

Thorough Summary of the Results or Outcomes Obtained

According to their research, strontium-doped versions of these materials exhibit better biomedical and heightened supercapacitor electrode performance as compared to bare metallic NPs .

Application in Catalysts

Specific Scientific Field

Chemical Engineering

Comprehensive and Detailed Summary of the Application

Strontium oxide is used as a catalyst in the production of hydrogen from steam .

Detailed Description of the Methods of Application or Experimental Procedures

The exact procedures can vary, but typically involve the use of strontium oxide as a catalyst in a steam reforming process to produce hydrogen .

Thorough Summary of the Results or Outcomes Obtained

The use of strontium oxide as a catalyst can enhance the efficiency of hydrogen production, although specific results can depend on the exact conditions and procedures used .

Application in Battery Technology

Specific Scientific Field

Electrochemistry

Comprehensive and Detailed Summary of the Application

Strontium oxide is used as a solid electrolyte in the development of solid oxide fuel cells .

Detailed Description of the Methods of Application or Experimental Procedures

In solid oxide fuel cells, strontium oxide can be used as a solid electrolyte, facilitating the movement of ions within the cell .

Thorough Summary of the Results or Outcomes Obtained

The use of strontium oxide can enhance the performance of solid oxide fuel cells, although specific performance metrics can depend on the exact design and operating conditions of the cell .

Application in Ceramics, Glass and Optical Industries

Specific Scientific Field

Ceramics, Glass and Optical Industries

Comprehensive and Detailed Summary of the Application

Strontium oxide, thanks to its high thermal stability, finds many applications in the ceramics, glass and optical industries . Its use in these industries is mainly intended to replace lead and be an additive that gives better colors and viscosities to the raw material of the products .

Detailed Description of the Methods of Application or Experimental Procedures

The exact procedures can vary, but typically involve the use of strontium oxide as a replacement for lead and as an additive in the production of ceramics, glass, and optical materials .

Thorough Summary of the Results or Outcomes Obtained

The use of strontium oxide can enhance the quality and performance of ceramics, glass, and optical materials, although specific results can depend on the exact conditions and procedures used .

Application in Aerospace Industry

Specific Scientific Field

Aerospace Industry

Comprehensive and Detailed Summary of the Application

As it is a very porous solid it can intersperse smaller particles, and thus provide a range of possibilities in the formulation of materials, so light as to be considered by the aerospace industry .

Detailed Description of the Methods of Application or Experimental Procedures

The exact procedures can vary, but typically involve the use of strontium oxide as a component in the formulation of lightweight materials for the aerospace industry .

Thorough Summary of the Results or Outcomes Obtained

The use of strontium oxide can enhance the performance of aerospace materials, although specific performance metrics can depend on the exact design and operating conditions of the materials .

Safety And Hazards

将来の方向性

Recently, strontium oxide nanoparticles have gained attention due to their potential features and promising applications . The physicochemical approaches for their synthesis possess many limitations, and hence, an eco-friendly and sustainable approach from biogenic sources is an emerging trend . These nanoparticles have potential applications in medicine, environmental sciences, and electronic devices .

特性

IUPAC Name |

strontium;oxygen(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O.Sr/q-2;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IATRAKWUXMZMIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[Sr+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

OSr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Strontium oxide | |

CAS RN |

1314-11-0 |

Source

|

| Record name | Strontium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STRONTIUM OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64RA22280P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。